Benzyl 2-hydroxypent-4-enoate

iodocyclization α-hydroxy esters heterocycle synthesis

Benzyl 2-hydroxypent-4-enoate (CAS 866478-89-9) is a chiral α-hydroxy ester bearing a terminal olefin and a benzyl ester protecting group (molecular formula C₁₂H₁₄O₃, MW 206.24 g/mol). The compound is classified as a 2-hydroxy-4-pentenoic acid phenylmethyl ester and is employed primarily as a synthetic intermediate in medicinal chemistry and natural product synthesis.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 866478-89-9
Cat. No. B12532574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-hydroxypent-4-enoate
CAS866478-89-9
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC=CCC(C(=O)OCC1=CC=CC=C1)O
InChIInChI=1S/C12H14O3/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10/h2-5,7-8,11,13H,1,6,9H2
InChIKeyGHDXEJPQTDEKGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Hydroxypent-4-enoate (CAS 866478-89-9): Procurement-Relevant Structural and Functional Profile


Benzyl 2-hydroxypent-4-enoate (CAS 866478-89-9) is a chiral α-hydroxy ester bearing a terminal olefin and a benzyl ester protecting group (molecular formula C₁₂H₁₄O₃, MW 206.24 g/mol) [1]. The compound is classified as a 2-hydroxy-4-pentenoic acid phenylmethyl ester and is employed primarily as a synthetic intermediate in medicinal chemistry and natural product synthesis [2]. Its computed XLogP3 of 2.1 [3] places it in a lipophilicity range distinct from its methyl (XLogP3 ≈ 0.6) and ethyl (XLogP3 ≈ 1.0) ester analogs, directly impacting chromatographic behavior and solubility in multi-step synthetic workflows.

Why Benzyl 2-Hydroxypent-4-enoate Cannot Be Replaced by Generic α-Hydroxy Ester Analogs


The benzyl ester moiety, the terminal alkene position, and the α-hydroxy substitution pattern collectively control reactivity, protecting-group orthogonality, and downstream cyclization selectivity in ways that simple chain-length or ester-group substitutions cannot recapitulate. The benzyl ester provides cleavable protection under mild hydrogenolysis conditions (Pd/C, H₂) that are orthogonal to many other functional groups [1], a feature absent in methyl or ethyl esters. Furthermore, the C4–C5 olefin placement dictates a divergent iodocyclization pathway: ethyl 2-hydroxypent-4-enoate yields γ-iodolactones, whereas the homologous ethyl 2-hydroxyhex-5-enoate forms tetrahydrofurans [2]. These reactivity cliffs mean that substituting a close analog risks altering the product scaffold, compromising synthetic route fidelity, or introducing deprotection incompatibilities. Quantitative evidence supporting these differentiation dimensions is provided in Section 3.

Quantitative Differentiation Evidence for Benzyl 2-Hydroxypent-4-enoate vs. Closest Analogs


Divergent Iodocyclization Outcome: γ-Lactone vs. Tetrahydrofuran Formation Relative to Chain-Length Homologs

Under standard iodocyclization conditions (I₂, CH₂Cl₂), ethyl 2-hydroxypent-4-enoate (the ethyl ester analog of the target compound) produced syn and anti γ-iodolactones in good yield, whereas the one-carbon homolog ethyl 2-hydroxyhex-5-enoate exclusively gave tetrahydrofuran products 2 and 3 [1]. This demonstrates that the C4–C5 olefin position in the pent-4-enoate scaffold triggers a mechanistically distinct lactonization pathway not available to longer-chain analogs. The benzyl ester variant is expected to exhibit the same cyclization divergence, as the ester group is remote from the reactive centers.

iodocyclization α-hydroxy esters heterocycle synthesis

Benzyl Ester Hydrogenolytic Lability vs. Methyl/Ethyl Ester Inertness Under Mild Reductive Conditions

Benzyl esters undergo chemoselective cleavage via catalytic hydrogenolysis (Pd/C, H₂, room temperature, 1 atm) to yield the free carboxylic acid, typically within 30–120 minutes and with yields exceeding 90% [1]. In contrast, methyl and ethyl esters are stable under these conditions, requiring harsh acidic or basic hydrolysis (e.g., LiOH, THF/H₂O, heat) that can epimerize the α-stereocenter or degrade acid-sensitive functionality [2]. This orthogonal deprotection capability is a critical differentiation point for multi-step synthetic routes where late-stage carboxylic acid unveiling is required.

protecting group strategy hydrogenolysis orthogonal deprotection

Lipophilicity (XLogP3) Differentiation Between Benzyl, Ethyl, and Methyl Ester Forms of 2-Hydroxypent-4-enoate

The computed XLogP3-AA for benzyl 2-hydroxypent-4-enoate is 2.1 [1], which is approximately 1.1 log units higher than ethyl 2-hydroxypent-4-enoate (XLogP3 ≈ 1.0) [2] and 1.5 log units higher than methyl 2-hydroxypent-4-enoate (XLogP3 ≈ 0.6) . This lipophilicity gap translates to an estimated ~12.6-fold higher n-octanol/water partition coefficient versus the methyl ester and ~2.5-fold vs. the ethyl ester, profoundly affecting reverse-phase HPLC retention, liquid-liquid extraction efficiency, and passive membrane permeability in biological assays.

lipophilicity chromatographic retention ADME optimization

Regiochemical Identity: 2-Hydroxy vs. 4-Hydroxy Positional Isomer Differentiation in Vorapaxar Intermediate Synthesis

The patent literature on Vorapaxar (a PAR-1 antagonist approved by the FDA in 2014) identifies (R,Z)-4-hydroxy-2-pentenoic acid benzyl ester (CAS 226916-21-8) as the key synthetic intermediate, NOT the 2-hydroxy isomer [1]. The 2-hydroxy-4-pentenoic acid benzyl ester (i.e., benzyl 2-hydroxypent-4-enoate, CAS 866478-89-9) is a distinct regioisomer with different reactivity: the 2-hydroxy position places the nucleophilic OH adjacent to the ester carbonyl, enabling intramolecular hydrogen bonding and altering acidity (predicted pKa ~12.9 for the α-OH), whereas the 4-hydroxy isomer has the OH remote from the ester, conferring different protection requirements and stability profiles [2].

regiochemistry pharmaceutical intermediate thrombin receptor antagonist

Diastereoselective Ene Reaction Efficiency: ZnBr2-Promoted Synthesis of Chiral 2-Hydroxypent-4-enoic Acid Derivatives

A systematic study of the ZnBr₂-promoted carbonyl-ene reaction using 8-phenylmenthyl glyoxylate (auxiliary 1b) with various 1,1-disubstituted olefins yielded 2-hydroxypent-4-enoic acid derivatives in good yields with diastereomeric excesses ranging from 72% to 94% de [1]. The method is catalytic (sub-stoichiometric ZnBr₂ works effectively) and proceeds under undemanding conditions, making it a practical route to enantiomerically enriched benzyl 2-hydroxypent-4-enoate and its derivatives. No comparable direct head-to-head data exist for benzyl 2-hydroxyhex-5-enoate synthesis via this route, but the 4-substitution pattern on the olefin is critical for achieving high de, meaning the pent-4-enoate scaffold is intrinsically suited to this transformation.

diastereoselective synthesis ene reaction chiral building blocks

Limited Off-Target Enzyme Inhibition: 5-LOX and Soluble Epoxide Hydrolase Negligible Activity

In ChEMBL-curated in vitro assays, benzyl 2-hydroxypent-4-enoate (as represented by a structurally matched entry) showed IC₅₀ > 10,000 nM against both human recombinant 5-lipoxygenase (5-LOX) and human recombinant soluble epoxide hydrolase (sEH) [1]. This negligible inhibitory activity means the compound is unlikely to interfere in target-based screens against these enzymes, an important consideration when selecting synthetic intermediates or control compounds for biochemical assay development.

enzyme inhibition off-target screening 5-lipoxygenase soluble epoxide hydrolase

Optimal Research and Industrial Deployment Scenarios for Benzyl 2-Hydroxypent-4-enoate


Asymmetric Synthesis of γ-Lactone Natural Product Cores via Iodocyclization

The documented ability of the pent-4-enoate scaffold to undergo iodocyclization to γ-iodolactones [1] makes benzyl 2-hydroxypent-4-enoate an ideal entry point for synthesizing substituted γ-butyrolactone cores found in numerous bioactive natural products (e.g., lignans, acetogenins). The benzyl ester protection allows late-stage hydrogenolytic unveiling of the carboxylic acid without disturbing the lactone ring, a feature not available with alkyl esters that would require saponification and risk lactone opening. The diastereoselective ene reaction route provides access to both enantiomeric series, enabling SAR exploration.

Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Carboxyl Protection

In synthetic sequences involving Pd-catalyzed cross-couplings, oxidations, or other transformations incompatible with free carboxylic acids, the benzyl ester serves as a selectively removable protecting group. Its cleavage by hydrogenolysis (Pd/C, H₂, RT) [1] is orthogonal to silyl ethers, acetals, and Boc carbamates, which are stable under these conditions. This contrasts with methyl/ethyl esters that require hydrolytic conditions (LiOH, heat) potentially epimerizing the α-stereocenter [1]. The higher XLogP3 (2.1 vs. 0.6–1.0 for methyl/ethyl analogs) also facilitates purification via normal-phase chromatography and extraction efficiency in aqueous workups.

Chiral Building Block for ZnBr₂-Catalyzed Diastereoselective Ene Reactions

Researchers employing Oppolzer's sultam or 8-phenylmenthol chiral auxiliaries can use benzyl 2-hydroxypent-4-enoate as a benchmark substrate. The Zawada et al. study [1] established that the pent-4-enoate framework delivers de values of 72–94% under catalytic ZnBr₂ conditions, providing a validated starting point for synthesizing 4-substituted derivatives. This compound is therefore procurement-relevant for laboratories scaling up chiral α-hydroxy acid intermediates without developing entirely new asymmetric methodology.

Negative Control or Inert Intermediate in 5-LOX and sEH Biochemical Assays

With IC₅₀ values exceeding 10,000 nM against both 5-lipoxygenase and soluble epoxide hydrolase [1], benzyl 2-hydroxypent-4-enoate qualifies as an enzymatically inert compound in these systems. It can serve as a negative control or as a carrier intermediate that is unlikely to confound target engagement readouts when used in enzyme inhibition screening cascades. This profile is procurement-relevant when selecting building blocks for probe molecule synthesis where scaffold-derived off-target activity must be minimized.

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